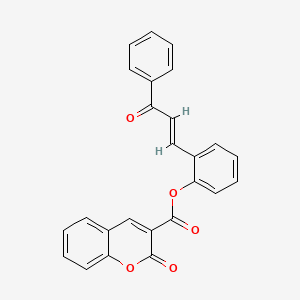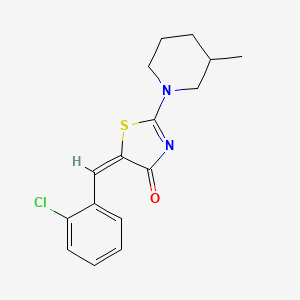
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various ailments and has gained significant attention in recent years due to its potential health benefits.
作用机制
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of transcription factors, such as NF-κB, which are involved in the inflammatory response. 1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one also activates various enzymes that are involved in the antioxidant defense system, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the growth of cancer cells, and improving cognitive function. It has also been shown to have a positive effect on cardiovascular health by reducing inflammation and improving lipid profiles.
实验室实验的优点和局限性
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. However, it also has some limitations, including its poor solubility in water and low bioavailability.
未来方向
There are several future directions for curcumin research, including the development of more effective delivery methods to improve bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a natural food preservative.
In conclusion, curcumin is a naturally occurring compound with potential health benefits. Its mechanism of action is complex and involves multiple pathways. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for curcumin research, including the development of more effective delivery methods and the investigation of its potential as a therapeutic agent for various diseases.
合成方法
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one can be synthesized using various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biotransformation. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation involves the use of microorganisms to convert ferulic acid to curcumin.
科学研究应用
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to have a positive effect on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17(20)21)6-8-15(11)19/h1-9,19H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUHKWHSAQWFE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(2-hydroxy-5-nitro-phenyl)-propenone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)